molecular formula C13H21N3O4 B13968946 Prolyl-prolyl-alanine CAS No. 20535-43-7

Prolyl-prolyl-alanine

Cat. No.: B13968946
CAS No.: 20535-43-7
M. Wt: 283.32 g/mol
InChI Key: KDBHVPXBQADZKY-GUBZILKMSA-N
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Description

Prolyl-prolyl-alanine is a tripeptide composed of two proline residues followed by an alanine residue Proline is a unique amino acid due to its cyclic structure, which imparts rigidity to the peptide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Prolyl-prolyl-alanine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal alanine to the resin, followed by the sequential addition of the two proline residues. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but requires careful control of reaction conditions to prevent side reactions and ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Prolyl-prolyl-alanine can undergo various chemical reactions, including:

    Oxidation: The proline residues can be oxidized to form hydroxyproline, which is important in collagen stability.

    Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.

    Substitution: The peptide can undergo substitution reactions where one amino acid is replaced by another, altering its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ascorbic acid can be used to oxidize proline residues.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the peptide.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxyproline-containing peptides, which have different structural and functional properties compared to the original peptide.

Scientific Research Applications

Prolyl-prolyl-alanine has several applications in scientific research:

    Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.

    Biology: The compound is used to investigate the role of proline-rich peptides in protein-protein interactions and cellular signaling.

    Medicine: this compound and its derivatives are explored for their potential therapeutic effects, including wound healing and tissue regeneration.

    Industry: The peptide is used in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of prolyl-prolyl-alanine involves its interaction with specific molecular targets and pathways. The cyclic structure of proline residues imparts rigidity to the peptide, influencing its binding to proteins and receptors. This rigidity can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Prolyl-alanine: A dipeptide with one proline and one alanine residue, which lacks the additional rigidity provided by the second proline.

    Prolyl-prolyl-glycine: A tripeptide with two proline residues followed by glycine, which has different structural and functional properties due to the presence of glycine.

    Prolyl-hydroxyproline-alanine: A tripeptide with hydroxyproline instead of one proline, which can influence its stability and biological activity.

Uniqueness

Prolyl-prolyl-alanine is unique due to the presence of two consecutive proline residues, which impart exceptional rigidity and stability to the peptide. This structural feature makes it particularly useful for studying the effects of proline-rich sequences in proteins and their interactions with other biomolecules.

Properties

CAS No.

20535-43-7

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C13H21N3O4/c1-8(13(19)20)15-11(17)10-5-3-7-16(10)12(18)9-4-2-6-14-9/h8-10,14H,2-7H2,1H3,(H,15,17)(H,19,20)/t8-,9-,10-/m0/s1

InChI Key

KDBHVPXBQADZKY-GUBZILKMSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2

Origin of Product

United States

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